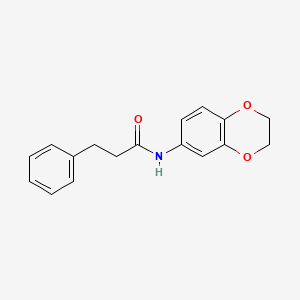![molecular formula C16H14N4O2 B5889039 N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide](/img/structure/B5889039.png)
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins, which are essential for various physiological processes such as tissue remodeling, wound healing, and angiogenesis. BB-94 has been extensively studied for its potential applications in cancer therapy, inflammation, and cardiovascular diseases.
作用機序
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide inhibits the activity of MMPs by chelating the zinc ion at the active site of the enzyme, which is essential for the catalytic activity of MMPs. By blocking MMP activity, N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide prevents the degradation of ECM proteins, which leads to the inhibition of tumor invasion, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide has been shown to have several biochemical and physiological effects. In animal models of cancer, N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide has been shown to reduce tumor growth and metastasis by inhibiting MMP activity. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide has also been shown to reduce inflammation and tissue destruction in animal models of rheumatoid arthritis and atherosclerosis. Moreover, N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
実験室実験の利点と制限
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide has several advantages and limitations for lab experiments. One of the main advantages of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide is its high selectivity for MMPs, which reduces the risk of off-target effects. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide is also relatively easy to synthesize and has good stability in solution. However, N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide has some limitations, including its poor solubility in water and its potential toxicity at high concentrations. Moreover, the use of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide in animal models of disease may not accurately reflect its efficacy and safety in humans.
将来の方向性
There are several future directions for the research on N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide. One potential direction is the development of more potent and selective MMP inhibitors based on the structure of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide. Another direction is the investigation of the combination of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide with other anticancer agents to enhance its efficacy and reduce toxicity. Moreover, the use of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide in clinical trials for the treatment of cancer and inflammatory diseases should be further explored to determine its safety and efficacy in humans.
合成法
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide can be synthesized by reacting 4-methylbenzoyl chloride with 2-amino-3-hydroxybenzoic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide to form the corresponding benzoxazole intermediate. The intermediate is then treated with hydroxylamine hydrochloride and triethylamine to yield N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide.
科学的研究の応用
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide has been widely studied for its potential applications in cancer therapy. MMPs are overexpressed in various types of cancer, and their activity is associated with tumor invasion, metastasis, and angiogenesis. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide has been shown to inhibit the activity of MMPs and reduce tumor growth and metastasis in animal models of cancer. Moreover, N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis, where MMPs play a critical role in tissue destruction and inflammation.
特性
IUPAC Name |
N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-10-6-8-11(9-7-10)14(21)19-15(17)20-16-18-12-4-2-3-5-13(12)22-16/h2-9H,1H3,(H3,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOGQTDVPNDKTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=NC2=NC3=CC=CC=C3O2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=N/C2=NC3=CC=CC=C3O2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1H-benzimidazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5888957.png)



![4-[3-(4-chlorophenoxy)benzyl]thiomorpholine](/img/structure/B5888993.png)



![ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5889026.png)
![4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5889031.png)


![N-[2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5889045.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5889052.png)